molecular formula C8H11NO4S B14426251 2-(Methoxymethoxy)benzene-1-sulfonamide CAS No. 82020-71-1

2-(Methoxymethoxy)benzene-1-sulfonamide

Cat. No.: B14426251
CAS No.: 82020-71-1
M. Wt: 217.24 g/mol
InChI Key: VLAKMMYSYLGOCO-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class It features a benzene ring substituted with a methoxymethoxy group at the second position and a sulfonamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)benzene-1-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with benzene, which undergoes nitration to form nitrobenzene.

    Reduction: Nitrobenzene is then reduced to aniline using a reducing agent such as tin and hydrochloric acid.

    Protection: The aniline is protected by converting it to its corresponding methoxymethyl derivative using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydroxide.

    Sulfonation: The protected aniline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The methoxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives.

Scientific Research Applications

2-(Methoxymethoxy)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and resins.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition prevents bacterial replication and growth .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but without the methoxymethoxy group.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a different substituent on the benzene ring.

    Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections.

Uniqueness

2-(Methoxymethoxy)benzene-1-sulfonamide is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in specific applications, such as increased solubility or altered binding affinity to molecular targets.

Properties

CAS No.

82020-71-1

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

2-(methoxymethoxy)benzenesulfonamide

InChI

InChI=1S/C8H11NO4S/c1-12-6-13-7-4-2-3-5-8(7)14(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)

InChI Key

VLAKMMYSYLGOCO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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